4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene
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Overview
Description
4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene is a complex organic compound with a unique structure that includes multiple methyl groups and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo cyclization reactions in the presence of catalysts to form the desired indene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons .
Scientific Research Applications
4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4,4,7a-Trimethyl-3a,5,6,7-tetrahydro-3H-indene-1-carboxylic acid: This compound has a similar core structure but includes a carboxylic acid group.
1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-: Another similar compound with a different substitution pattern.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
CAS No. |
144050-79-3 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4,4,7a-trimethyl-1-methylidene-3a,5-dihydroindene |
InChI |
InChI=1S/C13H18/c1-10-6-7-11-12(2,3)8-5-9-13(10,11)4/h5-7,9,11H,1,8H2,2-4H3 |
InChI Key |
MPOGEJYJBUFICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2(C1C=CC2=C)C)C |
Origin of Product |
United States |
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